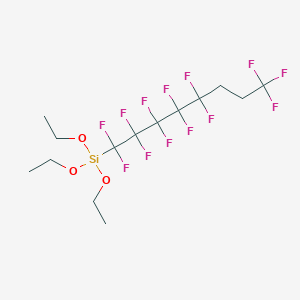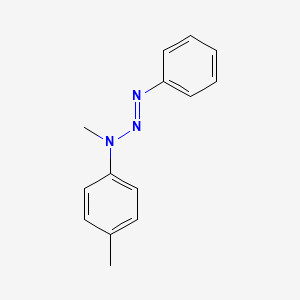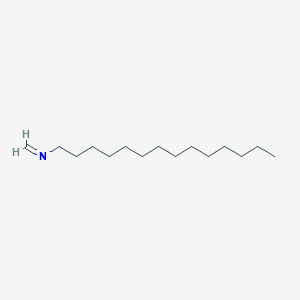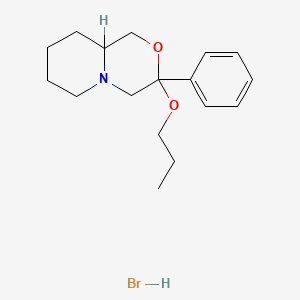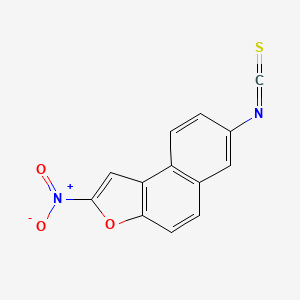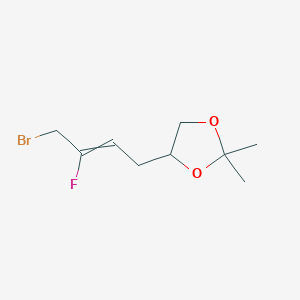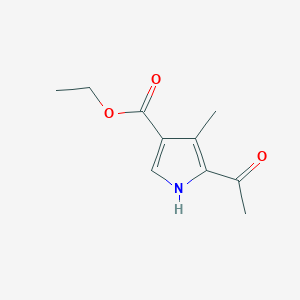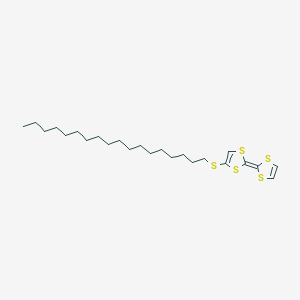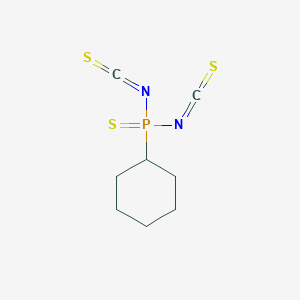
Cyclohexylphosphonothioic diisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylphosphonothioic diisothiocyanate is an organophosphorus compound characterized by the presence of a cyclohexyl group attached to a phosphonothioic acid moiety, which is further substituted with two isothiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylphosphonothioic diisothiocyanate can be synthesized through a multi-step process involving the reaction of cyclohexylamine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then treated with cyanuric chloride to yield the desired isothiocyanate product . The reaction typically requires aqueous conditions and the presence of a base to facilitate the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylphosphonothioic diisothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiocyanate groups to amines or thioureas.
Substitution: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate groups under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thiourea derivatives and other substituted products.
Scientific Research Applications
Cyclohexylphosphonothioic diisothiocyanate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexylphosphonothioic diisothiocyanate involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity underlies its use in bioconjugation and labeling applications . The compound can also interact with molecular targets involved in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Sulforaphane
Comparison: Cyclohexylphosphonothioic diisothiocyanate is unique due to the presence of both a cyclohexyl group and phosphonothioic acid moiety, which distinguishes it from other isothiocyanates. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
112894-74-3 |
|---|---|
Molecular Formula |
C8H11N2PS3 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
cyclohexyl-diisothiocyanato-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H11N2PS3/c12-6-9-11(14,10-7-13)8-4-2-1-3-5-8/h8H,1-5H2 |
InChI Key |
KIGYPJLUXZXIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=S)(N=C=S)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


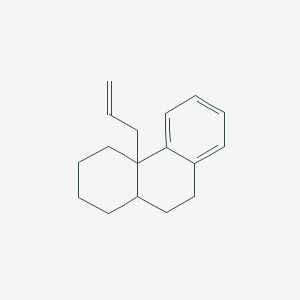
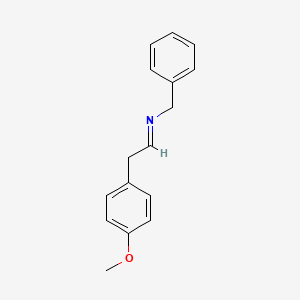
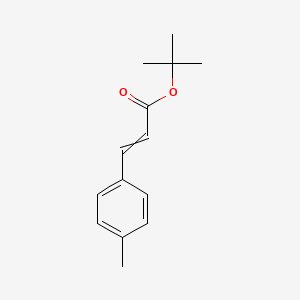
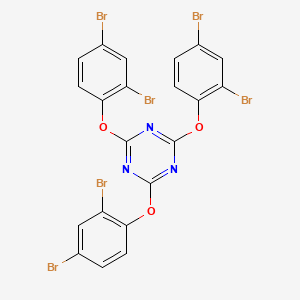
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)

